molecular formula C17H16N4O3 B2983962 Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 923122-85-4

Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2983962
CAS No.: 923122-85-4
M. Wt: 324.34
InChI Key: IBMJTBCWLIKKMY-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone (CAS 923122-85-4) is a high-purity chemical compound supplied for research purposes. This molecule features a pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structural motif of pyridazin-3(2H)-one and its derivatives is of significant interest in modern drug discovery, particularly in the fields of cardiovascular diseases and oncology . Researchers are investigating such compounds for their potential as vasodilators to treat conditions like hypertension and heart failure, as well as for their targeted anti-proliferative effects in cancer therapy . The convergence of these therapeutic areas, often referred to as reverse cardio-oncology, highlights the value of this chemical class in developing agents with dual activity or through drug repurposing strategies . With a molecular formula of C17H16N4O3 and a molecular weight of 324.34 g/mol, this compound is a valuable synthetic intermediate or biological probe for pharmaceutical development and biochemical screening . This product is intended for research and development applications in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

furan-2-yl-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(15-4-2-12-24-15)21-9-7-20(8-10-21)16-6-5-13(18-19-16)14-3-1-11-23-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMJTBCWLIKKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. One common method involves the reaction of furan-2-carbaldehyde with hydrazine to form the pyridazine ring. This intermediate is then reacted with piperazine and a suitable acylating agent to form the final compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazines. Substitution reactions can introduce various functional groups into the piperazine ring, leading to a wide range of derivatives.

Scientific Research Applications

Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The furan and pyridazine rings can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Pyridazine vs. Pyrimidine/Thienopyrimidine Analogues

A key structural distinction arises in the central heterocyclic ring. While the target compound employs a pyridazine core, analogues such as furan-2-yl(4-(2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone (compound 23 in ) replace pyridazine with a thienopyrimidine system. HRMS data for compound 23 (calculated: 417.1147; found: 417.1136) confirm precise mass alignment, a critical factor in drug candidate validation .

Pyrazolo[4,3-d]pyrimidine and Pyrrolotriazine Derivatives

Compounds 53 and 54 () exemplify further heterocyclic diversity:

  • 53: Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone
  • 54: Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone Both derivatives exhibit distinct melting points (53: 176–178°C; 54: 158–160°C), reflecting differences in crystallinity driven by heterocycle rigidity .

Aromatic Ring Modifications

Furan vs. Thiophene Substituents

Replacing the furan-2-yl group with thiophene alters electronic properties. For example, thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (compound 21, ) demonstrates increased lipophilicity due to sulfur’s polarizability, which may enhance blood-brain barrier penetration compared to furan-containing analogues .

Trifluoromethyl and Morpholine Additions

The compound Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone () incorporates a trifluoromethyl group on the pyrimidine ring, enhancing metabolic stability and electron-withdrawing effects. Its molecular formula (C₁₄H₁₃F₃N₄O₂) and SMILES notation (O=C(c1ccco1)N1CCN(c2cc(C(F)(F)F)ncn2)CC1) highlight precise structural features critical for structure-activity relationship (SAR) studies .

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) NMR Data Availability Notable Features
Target Compound N/A Not reported Dual furan, pyridazine core
53 () 176–178 ¹H/¹³C NMR confirmed High crystallinity, pyrazolo-pyrimidine
54 () 158–160 ¹H/¹³C NMR confirmed Flexible pyrrolotriazine substituent
23 () N/A HRMS confirmed Thienopyrimidine, morpholine-enhanced solubility

Structure-Activity Relationship (SAR) Insights

  • Heterocycle Rigidity: Pyridazine and pyrimidine analogues (e.g., compound 53) exhibit planar structures conducive to π-π stacking in receptor binding pockets, whereas thienopyrimidine derivatives (compound 23) offer enhanced steric bulk for hydrophobic interactions .
  • Electron-Donating vs.
  • Solubility vs. Lipophilicity : Morpholine-containing derivatives (e.g., compound 23 ) demonstrate improved aqueous solubility, a trade-off against the lipophilic advantage of thiophene analogues .

Biological Activity

Furan-2-yl(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a furan ring, a piperazine moiety, and a pyridazine derivative, which contribute to its biological activity. The molecular formula is C19H24N6O2C_{19}H_{24}N_{6}O_{2} with a molecular weight of approximately 368.44 g/mol.

Anticancer Properties

Research has indicated that derivatives of pyridazine and piperazine exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Compound Cancer Type IC50 (µM) Mechanism of Action
Compound ABreast Cancer5.2Apoptosis induction
Compound BLung Cancer3.8Cell cycle arrest

Neuropharmacological Effects

The piperazine structure is known for its neuropharmacological properties. Compounds with similar scaffolds have been reported to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential applications in treating psychiatric disorders.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or neurotransmitter metabolism.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, affecting signaling pathways critical for cell survival and proliferation.
  • Gene Expression Regulation : Potential modulation of gene expression related to apoptosis and cell cycle regulation has been observed in related compounds.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer effects of a related compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 5 µM, with accompanying apoptosis markers noted through flow cytometry analysis.

Study 2: Neuropharmacological Assessment

In another investigation focusing on the neuropharmacological effects, the compound was evaluated for its impact on serotonin receptor activity. The results indicated that it significantly increased serotonin levels in vitro, suggesting potential antidepressant effects.

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